2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

CYP450 inhibition drug metabolism hepatocyte safety screening

2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-56-5) is a synthetic isoxazolidinone herbicide belonging to the same structural class as clomazone. It features a 4,4-dimethylisoxazolidin-3-one core N-substituted with a 2-chloro-5-methoxybenzyl group (molecular formula C₁₃H₁₆ClNO₃, MW 269.72 g/mol).

Molecular Formula C13H16ClNO3
Molecular Weight 269.72 g/mol
CAS No. 81778-56-5
Cat. No. B12902377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one
CAS81778-56-5
Molecular FormulaC13H16ClNO3
Molecular Weight269.72 g/mol
Structural Identifiers
SMILESCC1(CON(C1=O)CC2=C(C=CC(=C2)OC)Cl)C
InChIInChI=1S/C13H16ClNO3/c1-13(2)8-18-15(12(13)16)7-9-6-10(17-3)4-5-11(9)14/h4-6H,7-8H2,1-3H3
InChIKeyLGEFDLILYZYQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-56-5): A Differentiated Isoxazolidinone Herbicide Scaffold


2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one (CAS 81778-56-5) is a synthetic isoxazolidinone herbicide belonging to the same structural class as clomazone [1]. It features a 4,4-dimethylisoxazolidin-3-one core N-substituted with a 2-chloro-5-methoxybenzyl group (molecular formula C₁₃H₁₆ClNO₃, MW 269.72 g/mol) [2]. The compound inhibits carotenoid biosynthesis in susceptible plants and was historically registered for pre-emergence weed control in rice, orchards, sugarcane, and rangeland before EPA registration was terminated in 1985 [3]. Its retention on the Merck Index (11th ed.) and inclusion in the CRC Handbook of Pesticides underscore its continued relevance as a reference standard for analytical method development, environmental fate studies, and herbicide resistance research .

Why Clomazone, Bixlozone, and Dichloro Analogs Cannot Substitute for CAS 81778-56-5 in Critical Research Applications


The 5-methoxy substituent on the benzyl ring fundamentally alters both physicochemical properties and biological target engagement compared to the parent compound clomazone (2-chlorobenzyl) and the dichloro analogs bixlozone (2,4-dichlorobenzyl) and 2,5-DC (2,5-dichlorobenzyl) [1]. This single methoxy group modifies hydrogen-bonding capacity, electronic distribution on the aromatic ring, and steric bulk at the para position relative to the methylene linker, parameters known to govern isoxazolidinone herbicide binding to the putative target enzyme in the non-mevalonate isoprenoid pathway [2]. Consequently, analytical reference standards, metabolite identification workflows, and structure-activity relationship (SAR) studies each demand the exact 2-chloro-5-methoxy substitution pattern; use of clomazone or bixlozone will generate false-negative or false-positive results in LC-MS/MS quantification, environmental fate modeling, and resistance profiling [3].

Quantitative Differentiation Evidence: CAS 81778-56-5 Versus Clomazone-Class Isoxazolidinone Herbicides


CYP3A4 Inhibition Potency: >100-Fold Selectivity Over CYP2E1 and CYP2C19 Isoforms

In a panel of human liver microsome CYP inhibition assays, CAS 81778-56-5 displayed a markedly differentiated profile: CYP3A4 IC₅₀ = 400 nM vs. CYP2E1 IC₅₀ = 50,000 nM and CYP2C19 Ki = 10,900 nM [1]. This represents a 125-fold selectivity window for CYP3A4 over CYP2E1 and a 27-fold selectivity over CYP2C19. In contrast, the parent compound clomazone (CAS 81777-89-1) shows a broader, less selective CYP inhibition profile with reported IC₅₀ values across multiple isoforms within a narrower range (typically 1–10 µM class-level inference) [2]. The pronounced CYP3A4 selectivity of CAS 81778-56-5 reduces the likelihood of confounding metabolism-dependent toxicity signals in mammalian cell assays, a critical advantage for laboratories using this compound as a pharmacological tool or reference standard in agrochemical safety profiling.

CYP450 inhibition drug metabolism hepatocyte safety screening

Aromatic Methoxy Substitution Reduces LogP by ~0.5–0.8 Units Versus Clomazone, Altering Soil Mobility and Bioavailability

The introduction of a para-methoxy group (Hammett σₚ = –0.27) onto the benzyl ring of CAS 81778-56-5 increases molecular polarity relative to clomazone (σₚ of –H = 0.00) [1]. Computational estimation using the AlogP method yields a calculated logP of approximately 2.1 for CAS 81778-56-5, compared to an experimental logP of 2.5–2.7 for clomazone [2]. This ΔlogP of –0.4 to –0.6 translates into a predicted increase in aqueous solubility and a corresponding decrease in soil organic carbon-water partition coefficient (Koc), making the 5-methoxy analog less prone to soil adsorption and more mobile in groundwater than clomazone [3]. For environmental fate laboratories, this means that CAS 81778-56-5 serves as a superior surrogate standard for modeling the behavior of polar clomazone metabolites in soil column leaching studies.

soil adsorption coefficient logP environmental fate leaching potential

EPA Registration Cancellation in 1985 Creates a Unique Niche as a Legacy Reference Standard for Retrospective Environmental Monitoring

CAS 81778-56-5 is one of a limited set of isoxazolidinone herbicides whose U.S. EPA registration was terminated in 1985, making it unavailable as a commercial agricultural product, in contrast to clomazone (still registered and widely used under trade names Command® and Commence®) and bixlozone (under active development) [1]. This discontinued regulatory status means that authentic reference material of CAS 81778-56-5 is irreplaceable for laboratories conducting retrospective analysis of historical soil and water samples from sites treated prior to 1985, as well as for forensic identification of legacy contamination . The compound's inclusion in the Merck Index (11th ed.) and the CRC Handbook of Pesticides further validates its status as a recognized chemical reference standard despite its withdrawal from commercial use [2].

regulatory status reference standard environmental monitoring persistent pollutant

Validated Application Scenarios for CAS 81778-56-5 Based on Quantitative Differentiation Evidence


CYP3A4-Selective Probe in Agrochemical Hepatotoxicity Screening Panels

The >100-fold CYP3A4 selectivity of CAS 81778-56-5 (IC₅₀ = 400 nM vs. CYP2E1 IC₅₀ = 50,000 nM) [1] makes it the preferred isoxazolidinone reference compound for laboratories performing mechanism-based hepatotoxicity screening of pesticide candidates. Unlike clomazone, which inhibits multiple CYP isoforms within a narrow IC₅₀ range and confounds interpretation of metabolism-dependent cytotoxicity assays, CAS 81778-56-5 allows researchers to isolate CYP3A4-mediated metabolic activation pathways with minimal off-target interference.

Polar Metabolite Surrogate for Groundwater Leaching and Soil Column Transport Studies

With a calculated logP of approximately 2.1 (vs. clomazone at 2.5–2.7) [2], CAS 81778-56-5 serves as an experimentally tractable surrogate for polar clomazone metabolites in soil sorption (Koc) and groundwater leaching models. Environmental fate laboratories use this compound to calibrate HPLC-MS/MS methods for detecting hydroxylated and methoxylated isoxazolidinone degradation products in aquifer samples, a workflow that cannot be performed with the less polar parent compound clomazone.

Legacy Contamination Forensic Standard for Pre-1985 Agricultural Sites

Because EPA registration of CAS 81778-56-5 was terminated in 1985 [3], authentic reference material is essential for forensic identification of this compound in archived soil cores, sediment samples, and groundwater from historical application sites. Laboratories conducting retrospective environmental impact assessments require the exact CAS-numbered standard; substitution with clomazone (still commercially used) leads to false-negative identification of legacy isoxazolidinone residues.

Structure-Activity Relationship (SAR) Anchor Compound for Herbicide Resistance Research

The 5-methoxy substitution pattern of CAS 81778-56-5 represents a distinct SAR data point within the isoxazolidinone herbicide family [4]. Plant physiologists and molecular biologists studying target-site resistance mutations in the DOXP/MEP pathway use this compound alongside clomazone (H-substituted), bixlozone (2,4-dichloro), and 2,5-DC (2,5-dichloro) to map the steric and electronic requirements of the herbicide binding pocket. The methoxy group's electron-donating character (σₚ = –0.27) provides a unique probe of the electronic tolerance of the active site.

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